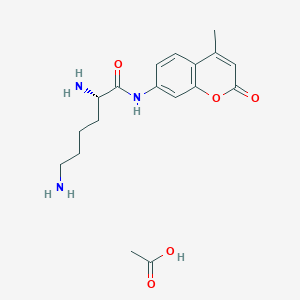

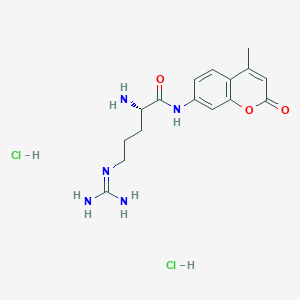

L-精氨酸 7-酰胺-4-甲基香豆素二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

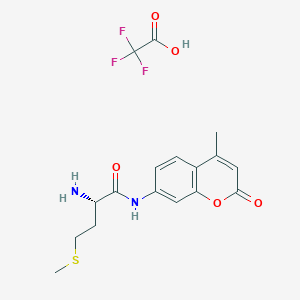

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a sensitive fluorogenic substrate of cathepsin H, which is used for the quantitative determination of activity . This chemical is also useful as a substrate for aminopeptidase B, CD13 (pepN), pepC, and Trypsin and yields a blue fluorescent solution upon cleavage .

Molecular Structure Analysis

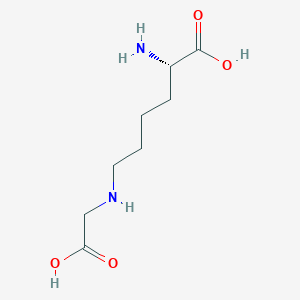

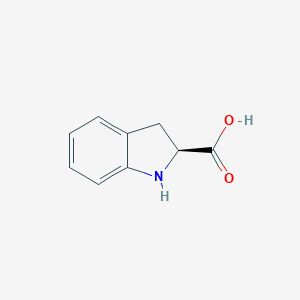

The molecular formula of L-Arginine 7-amido-4-methylcoumarin dihydrochloride is C16H21N5O3 . It has an L-arginine moiety capable of binding to amino acid residues on proteins, along with a 4-methylcoumarin moiety that can bind to nucleic acids .Chemical Reactions Analysis

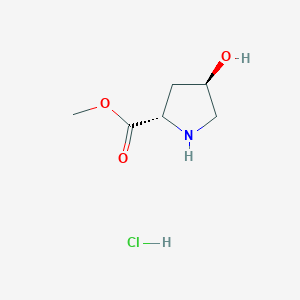

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a substrate for aminopeptidase B and cathepsin H . It can be used in quantitative analysis . The reaction buffer for the enzyme assay consists of 200 mM KH2PO4-200 mM Na2HPO4, pH 6.8, with 4 mM EDTA and 40 mM cysteine .Physical And Chemical Properties Analysis

L-Arginine 7-amido-4-methylcoumarin dihydrochloride has a molecular weight of 404.3 g/mol . It is a white crystalline powder . Its melting point is 269-273 C .科学研究应用

Protein-Protein Interactions

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is used in the study of protein-protein interactions . It can help researchers understand how proteins interact with each other within a cell, which is crucial for understanding cellular functions and mechanisms of diseases.

Enzyme Kinetics

This compound is also used in the study of enzyme kinetics . It can serve as a substrate for various enzymes, allowing researchers to study the rates at which these enzymes catalyze reactions. This is important for understanding how enzymes function and how they can be targeted by drugs.

Receptor Binding

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is used in receptor binding studies . It can help researchers understand how molecules bind to their receptors, which is crucial for drug development.

Fluorescent Probe

This compound serves as a fluorescent probe, facilitating investigations into the structure and function of proteins, nucleic acids, and other biomolecules . This is particularly useful in imaging and microscopy techniques.

Cathepsin H Substrate

L-Arginine 7-amido-4-methylcoumarin dihydrochloride has been used as a substrate for cathepsin H from rat muscle homogenate . This allows researchers to study the activity of this enzyme, which is involved in protein degradation and has been implicated in several diseases.

Aminopeptidase Substrate

This compound has also been used as a substrate for aminopeptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii . This helps researchers study the activity of these enzymes, which play important roles in protein processing and degradation.

作用机制

Target of Action

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a specific substrate for cathepsin H . Cathepsin H is a lysosomal cysteine protease that plays a significant role in protein degradation .

Mode of Action

The compound possesses an L-arginine moiety capable of binding to amino acid residues on proteins, along with a 4-methylcoumarin moiety that can bind to nucleic acids . It interacts with its target, cathepsin H, by binding to the active site of the enzyme .

Biochemical Pathways

The interaction of L-Arginine 7-amido-4-methylcoumarin dihydrochloride with cathepsin H affects the protein degradation pathway. Cathepsin H is involved in the breakdown of intracellular proteins, and by acting as a substrate for this enzyme, the compound plays a role in this biochemical pathway .

Pharmacokinetics

The compound is soluble in 50% acetic acid (50 mg/ml), yielding a clear solution . It is also soluble at 1 mM in DMSO , which could potentially influence its absorption and distribution in biological systems.

Result of Action

Upon binding to cathepsin H, the compound undergoes cleavage, yielding a blue fluorescent solution . This fluorescence can be detected through fluorescence spectroscopy , providing a quantitative measure of cathepsin H activity .

Action Environment

The fluorescence of the compound is unaffected by pH over the range of pH 4 to pH 7.1

属性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.2ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);2*1H/t12-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGJRBUFCDSWOX-LTCKWSDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Arginine 7-amido-4-methylcoumarin dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。